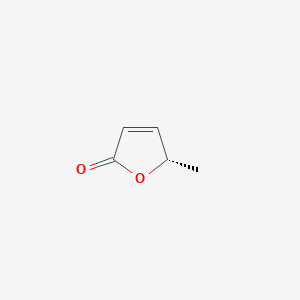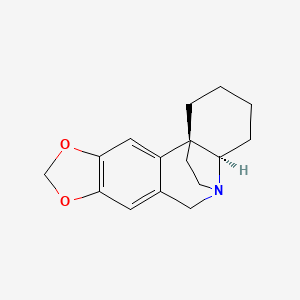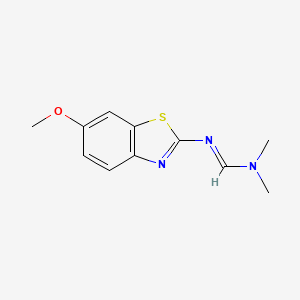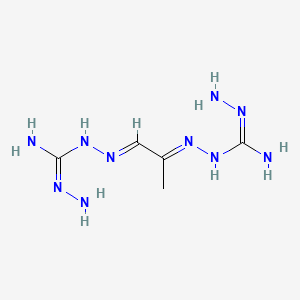
Promothiocin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Promothiocin B is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Absolute Stereochemistry and Solution Conformation
- Study by Yun, B., Fujita, K.-I., Furihata, K., & Seto, H. (2001)
- Promothiocins A and B were isolated from Streptomyces sp. SF2741.
- These compounds are unique 26-membered thiopeptides with various structural components, including valine and dehydroalanine side chains.
- The absolute stereochemistry and solution conformation of promothiocins were investigated using degradation works and molecular modeling experiments.
- It was found that the dehydroalanine side chains are closely related to promoter inducing activity, although they are not essential.
- Read more.
Total Synthesis of Thiopeptide Promothiocin A
- Study by Bagley, M., Bashford, K. E., Hesketh, A., & Moody, C. (2000)
- This research describes the total synthesis of promothiocin A.
- A modified Bohlmann−Rahtz pyridine synthesis was utilized to establish the antibiotic's heterocyclic centerpiece.
- The synthesis involved a dirhodium(II)-catalyzed chemoselective carbenoid N−H insertion reaction and cyclodehydration for oxazole building blocks, and the Hantzsch reaction for thiazoles.
- Macrocyclization strategies were employed, and the dehydroalanine side chain of the natural product was introduced in the last steps.
- Read more.
Broad Spectrum Thiopeptide Recognition Specificity of Streptomyces lividans TipAL Protein
- Study by Chiu, M., Folcher, M., Katoh, T., Puglia, A., Vohradský, J., Yun, B., Seto, H., & Thompson, C. (1999)
- The TipAL protein of Streptomyces lividans recognizes a class of cyclic thiopeptide antibiotics, including promothiocin, with dehydroalanine side chains.
- Promothiocin and other thiopeptides form irreversible complexes with TipAS, a translation product of the tipA gene, by reacting with the second of the two C-terminal cysteine residues.
- The removal of dehydroalanine side chains from these thiopeptides resulted in reduced activity but did not completely inhibit their ability to induce expression of ptipA and the tipA gene.
- This study provides insights into the interaction between thiopeptides like promothiocin and bacterial proteins.
- Read more.
Eigenschaften
CAS-Nummer |
156737-06-3 |
|---|---|
Produktname |
Promothiocin B |
Molekularformel |
C42H43N13O10S2 |
Molekulargewicht |
954 g/mol |
IUPAC-Name |
(12S,19S,29S)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide |
InChI |
InChI=1S/C42H43N13O10S2/c1-15(2)28-38(62)44-12-27-53-30(22(9)64-27)39(63)49-20(7)41-51-25(13-66-41)36(60)48-19(6)40-55-29(21(8)65-40)31-23(42-52-26(14-67-42)37(61)54-28)10-11-24(50-31)35(59)47-18(5)34(58)46-17(4)33(57)45-16(3)32(43)56/h10-11,13-15,19-20,28H,3-5,12H2,1-2,6-9H3,(H2,43,56)(H,44,62)(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,63)(H,54,61)/t19-,20-,28-/m0/s1 |
InChI-Schlüssel |
GQPGNOKIVRVCQB-JVAKCPTJSA-N |
Isomerische SMILES |
C[C@H]1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)N[C@H](C(=O)NCC5=NC(=C(O5)C)C(=O)N[C@H](C6=NC(=CS6)C(=O)N1)C)C(C)C |
SMILES |
CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |
Kanonische SMILES |
CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |
Synonyme |
promothiocin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1244733.png)
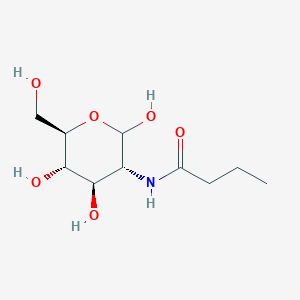


![(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[2-[8-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-cyclohexyl-4-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1244743.png)
![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1244744.png)
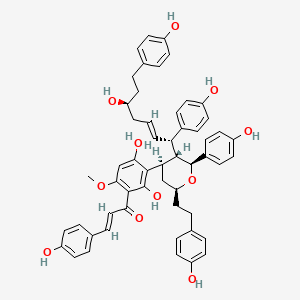

![TG(18:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1244750.png)

